molecular formula C12H10O5 B11873998 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid CAS No. 4281-14-5

2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid

Katalognummer: B11873998
CAS-Nummer: 4281-14-5
Molekulargewicht: 234.20 g/mol
InChI-Schlüssel: PZHBPMBRALTHEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid typically involves the reaction of 7-methoxy-2-oxo-2H-chromen-8-yl with acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dichloromethane, and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The compound’s effects are mediated through its ability to bind to proteins and alter their function, leading to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid stands out due to its unique methoxy group at the 7th position, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

4281-14-5

Molekularformel

C12H10O5

Molekulargewicht

234.20 g/mol

IUPAC-Name

2-(7-methoxy-2-oxochromen-8-yl)acetic acid

InChI

InChI=1S/C12H10O5/c1-16-9-4-2-7-3-5-11(15)17-12(7)8(9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)

InChI-Schlüssel

PZHBPMBRALTHEQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.